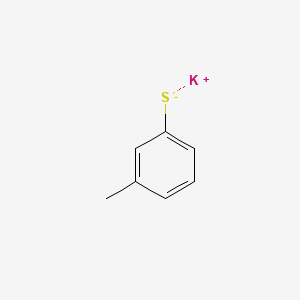
Benzenethiol, 3-methyl-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol, 3-methyl-, potassium salt is an organosulfur compound with the molecular formula C7H7SK. It is a derivative of benzenethiol, where a methyl group is attached to the third carbon of the benzene ring, and the thiol group is deprotonated and bonded to a potassium ion. This compound is known for its distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenethiol, 3-methyl-, potassium salt can be synthesized through the reaction of 3-methylbenzenethiol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the thiol group is deprotonated by the base, forming the potassium salt.
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process may include the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzenethiol, 3-methyl-, potassium salt can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. This can lead to the formation of various substituted products.
Reduction: Although less common, the compound can be reduced back to the thiol form under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides such as 3,3’-dimethyl-2,2’-dithiobisbenzenethiol.
Substitution: Various alkylated or acylated derivatives of 3-methylbenzenethiol.
Wissenschaftliche Forschungsanwendungen
Benzenethiol, 3-methyl-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with thiol groups in biological systems.
Industry: Utilized in the production of polymers, resins, and other materials where sulfur-containing compounds are required.
Wirkmechanismus
The mechanism by which benzenethiol, 3-methyl-, potassium salt exerts its effects involves the thiolate anion acting as a nucleophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and thiol-disulfide exchange. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenethiol: The parent compound without the methyl group.
4-Methylbenzenethiol: A positional isomer with the methyl group at the fourth position.
2-Methylbenzenethiol: Another positional isomer with the methyl group at the second position.
Uniqueness
Benzenethiol, 3-methyl-, potassium salt is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical behavior compared to its isomers and other related compounds.
Eigenschaften
CAS-Nummer |
63468-44-0 |
|---|---|
Molekularformel |
C7H7KS |
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
potassium;3-methylbenzenethiolate |
InChI |
InChI=1S/C7H8S.K/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
TURKZNYXAUUTTQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


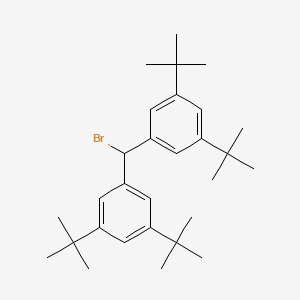
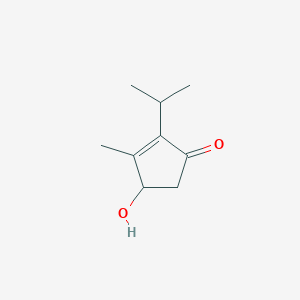
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
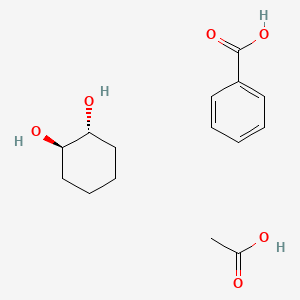

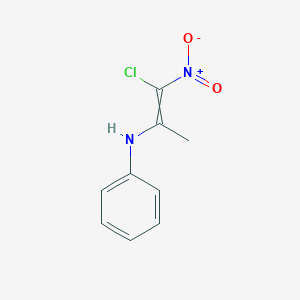
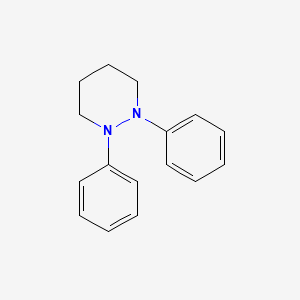
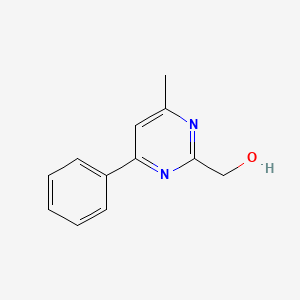
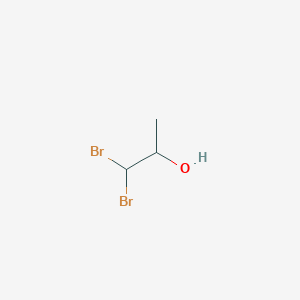
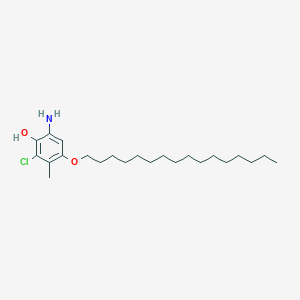

![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
